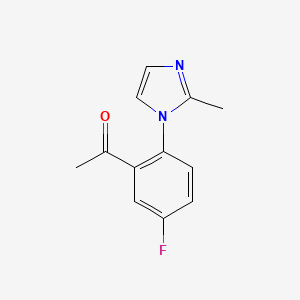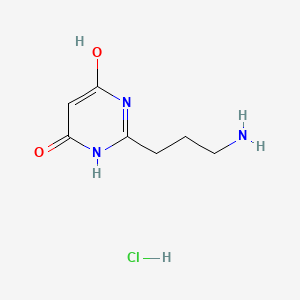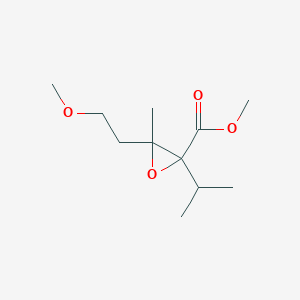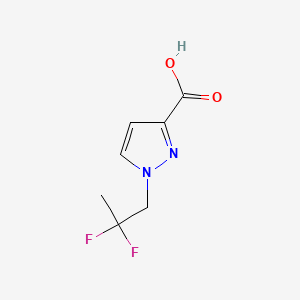
1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocyclopropane derivatives, which can be functionalized through various chemical reactions . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its binding affinity and specificity to target molecules, thereby modulating biological activities
Vergleich Mit ähnlichen Verbindungen
1,1-Difluorocyclopropane Derivatives: These compounds share similar fluorinated structures and exhibit comparable chemical properties.
Difluoroethylated Indolo/Benzoimidazo Compounds: These compounds also contain difluoro groups and are used in various scientific applications.
Uniqueness: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid stands out due to its specific structural configuration, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its significance.
Eigenschaften
Molekularformel |
C7H8F2N2O2 |
|---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
1-(2,2-difluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-3-2-5(10-11)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
YKTNSBZDMVVLHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CC(=N1)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid](/img/structure/B13632618.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)
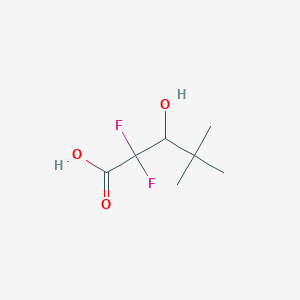
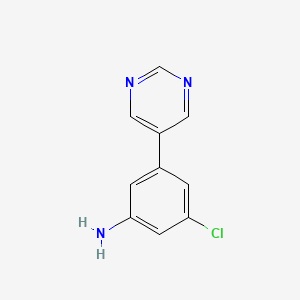

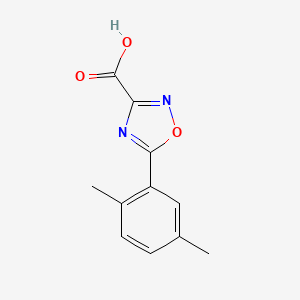
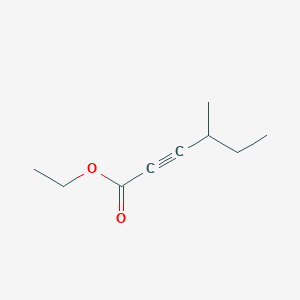
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
